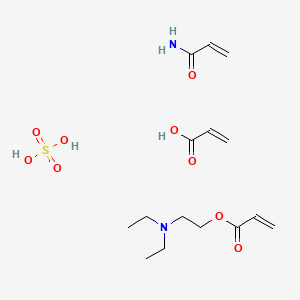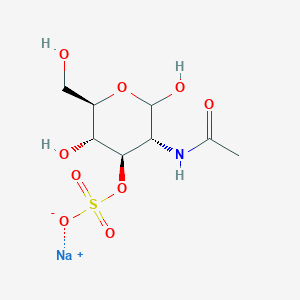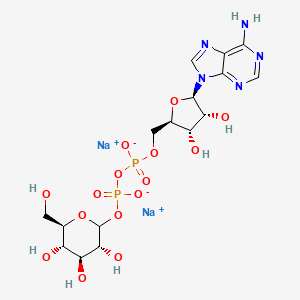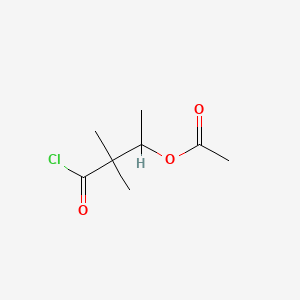
3,6-dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid is a synthetic herbicide widely used in agriculture to control broadleaf weeds. It is a stable isotopically labeled compound, often used as an internal standard in the analysis of clopyralid residues in soil, water, and plant samples. The molecular formula of this compound is C4(13C)2H3Cl2(15N)O2, and it has a molecular weight of 194.98 .
Preparation Methods
The preparation of 3,6-dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid involves the incorporation of stable isotopes 13C and 15N into the clopyralid molecule. This can be achieved through the use of closed growth chambers and hydroponic nutrient supply, where plants are grown in an atmosphere enriched with 13CO2 and watered with 15N-containing salts . The synthetic route typically involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with isotopically labeled reagents under controlled conditions to ensure the incorporation of the stable isotopes.
Chemical Reactions Analysis
3,6-dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 3,6-dichloropyridine-2-carboxylic acid derivatives .
Scientific Research Applications
3,6-dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as an internal standard for the analysis of clopyralid residues in environmental samples. In biology, it is used to study the metabolism and degradation of clopyralid in plants and soil. In medicine, it is used in proteomics research to study protein interactions and functions . In industry, this compound is used in the development of new herbicides and pesticides .
Mechanism of Action
3,6-dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid acts as an auxin mimic, a type of synthetic auxin. It mimics the plant growth hormone auxin (indole acetic acid), causing uncontrolled and disorganized plant growth that leads to plant death . The molecular targets of this compound include auxin receptors and pathways involved in plant growth and development. By disrupting these pathways, this compound effectively controls the growth of broadleaf weeds .
Comparison with Similar Compounds
3,6-dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid is similar to other auxin-mimic herbicides such as picloram, triclopyr, and 2,4-D. it is more selective and has a shorter half-life compared to picloram . This compound is also more water-soluble and has a lower adsorption capacity than picloram, making it less persistent in the environment . Other similar compounds include glycine-13C2,15N, which is used in various biochemical and physiological studies .
Properties
IUPAC Name |
3,6-dichloro(2,6-13C2,115N)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11)/i4+1,5+1,9+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBANNPOLNYSAD-RZMMYRCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13C](=[15N][13C](=C1Cl)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B564174.png)




